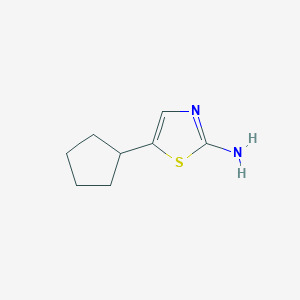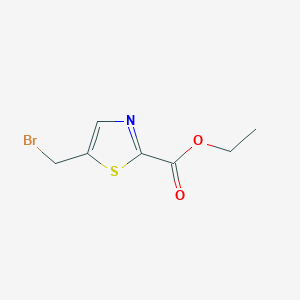![molecular formula C12H17NO4S B1422426 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266524-95-1](/img/structure/B1422426.png)
4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Descripción general
Descripción
“4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266524-95-1. Its molecular formula is C12H17NO4S and it has a molecular weight of 271.34 . The compound is also known by its IUPAC name, 4-(N-(m-tolyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Properties
- 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid is used as a pivotal intermediate in the synthesis of 5-substituted indolizidines. These compounds, containing alkyl substituents in various patterns, are derived from the remote dianion of 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid (Kiddle, Green, & Thompson, 1995).
Biocatalysis and Drug Metabolism
- This compound has been involved in studies of biocatalysis for drug metabolism. An example is the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using a microbial-based surrogate biocatalytic system (Zmijewski et al., 2006).
Antimicrobial Activity
- Derivatives of 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid, such as acylhydrazones, have been synthesized and evaluated for their antimicrobial activity. Certain compounds exhibited significant activity against gram-positive bacteria and methicillin-resistant Staphylococcus aureus (Tatar et al., 2016).
Chemical Synthesis of Heterocyclic Compounds
- The compound is also used in the synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, which showed notable antimicrobial activity. This synthesis involved novel cyclization techniques and resulted in compounds with significant Minimum Inhibitory Concentration (MIC) values (Zareef, Iqbal, & Arfan, 2008).
Molecular Docking and Structural Studies
- It has been used in molecular docking and structural studies, where its derivatives were analyzed for potential biological activities. This includes investigations into the noncovalent interactions in molecules, which have implications for pharmacological research (Vanasundari et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKTZNKEJUVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)


![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)


![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)


